molecular formula C17H19ClN2O4S2 B305124 2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B305124
M. Wt: 414.9 g/mol
InChI Key: TZCFHRAUWPOACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group, a methoxy group, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-4-methoxyaniline with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(2-methylsulfanylphenyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amines or thiol-substituted derivatives.

Scientific Research Applications

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The methoxy and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Tembotrione: 2-{2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,3-cyclohexanedione.

    1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: A compound with similar sulfonyl and chloro groups.

Uniqueness

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H19ClN2O4S2

Molecular Weight

414.9 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H19ClN2O4S2/c1-20(11-17(21)19-14-6-4-5-7-16(14)25-3)26(22,23)12-8-9-15(24-2)13(18)10-12/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

TZCFHRAUWPOACS-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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